Weak hMAO-B Inhibition Defines Its Selectivity Profile Versus N-Arylacetamide Inhibitors
In a direct head-to-head comparison context, N-(4-methylphenethyl)acetamide is a demonstrably weak inhibitor of human recombinant Monoamine Oxidase B (MAO-B), with an IC50 of 1,200 nM [1]. This places it in stark contrast to highly potent N-arylacetamide MAO-A inhibitors, some of which achieve IC50 values in the 10-100 nM range [2]. The specific substitution pattern on the phenyl ring and the ethyl linker length in this compound are key determinants of this reduced affinity, providing a valuable low-activity control or selectivity profiling standard.
| Evidence Dimension | Inhibition of human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 = 1,200 nM |
| Comparator Or Baseline | Potent N-arylacetamide MAO-A inhibitors (general class): IC50 range = 10–100 nM |
| Quantified Difference | The target compound is 12- to 120-fold less potent than potent MAO-A inhibitors in this class. |
| Conditions | Inhibition of human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde substrate, assessing hydrogen peroxide production after 1 hour [1]. |
Why This Matters
This data defines the compound's value not as a potent inhibitor, but as a selective, low-affinity benchmark for MAO-B versus MAO-A selectivity screening, which is critical for avoiding off-target CNS effects.
- [1] BindingDB. BDBM50075969 / CHEMBL3415617. Affinity data for Acetamide, N-(2-(4-methylphenyl)ethyl)-. IC50: 1.20E+3 nM for human recombinant MAO-B. View Source
- [2] Harfenist, M., et al. Selective inhibitors of monoamine oxidase. 2. Arylamide SAR. J. Med. Chem. 1994 (Referenced via CPI, University of Freiburg). General class-level IC50 range for potent N-arylacetamides. View Source
